molecular formula C10H5F2NOS B7990698 2-(2,5-Difluorobenzoyl)thiazole

2-(2,5-Difluorobenzoyl)thiazole

Cat. No.: B7990698
M. Wt: 225.22 g/mol
InChI Key: ZKKMBJVFGBRCBZ-UHFFFAOYSA-N
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Description

2-(2,5-Difluorobenzoyl)thiazole is a high-purity chemical compound offered as a critical building block and reference standard for scientific investigation. This molecule features a benzoyl group substituted with two fluorine atoms at the 2 and 5 positions, linked to a thiazole heterocycle. The presence of both fluorine atoms and the thiazole ring makes it a valuable scaffold in medicinal chemistry and drug discovery research, particularly for developing novel small molecule inhibitors and probes. The thiazole ring is a common motif in bioactive molecules and materials science . Researchers utilize this compound in the synthesis of more complex structures and as a standard in analytical method development. Its specific mechanism of action is dependent on the research context and target system. Handle with appropriate precautions in a laboratory setting. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2,5-difluorophenyl)-(1,3-thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NOS/c11-6-1-2-8(12)7(5-6)9(14)10-13-3-4-15-10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKMBJVFGBRCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)C2=NC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Thiazole derivatives, such as 2-aminothiazole or 2-mercaptothiazole, react with 2,5-difluorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) or a base (e.g., triethylamine) to facilitate acyl group transfer. The reaction typically proceeds in anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at temperatures ranging from 0°C to reflux (Figure 1).

Table 1: Key Parameters for Direct Acylation

ParameterTypical RangeOptimal Conditions
SolventTHF, DMF, CH₂Cl₂DMF (anhydrous)
CatalystAlCl₃, FeCl₃, Et₃NEt₃N (2.5 equiv)
Temperature0°C to 80°C25°C (room temperature)
Reaction Time4–24 hours12 hours

Yields for this method vary between 45% and 68%, with purity exceeding 97% after recrystallization from ethanol or hexane. Side products often include over-acylated derivatives or halogenated byproducts, necessitating careful chromatographic purification.

Thiazole Ring Closure via Bromoacetophenone Intermediates

An alternative strategy involves constructing the thiazole ring de novo while simultaneously introducing the 2,5-difluorobenzoyl moiety. This approach, adapted from antitubercular drug synthesis protocols, utilizes 2-bromo-2',5'-difluoroacetophenone as a key intermediate.

Synthetic Pathway

The reaction begins with the condensation of thiourea with 2-bromo-2',5'-difluoroacetophenone in refluxing ethanol. The thiourea acts as both a sulfur source and a nucleophile, attacking the electrophilic α-carbon of the bromoacetophenone to form the thiazole ring (Figure 2). Subsequent hydrolysis and decarboxylation steps yield the final product.

Table 2: Optimization of Ring Closure Conditions

ParameterEffect on Yield
Solvent PolarityHigher polarity → faster kinetics
Reflux Temperature78°C (ethanol) optimal
Stoichiometric Ratio1:1 (thiourea:ketone)

This method achieves yields of 52–74%, with the major impurity being unreacted thiourea. Neutralization with dilute HCl followed by extraction with ethyl acetate improves purity to >95%.

Cyclocondensation Reactions Using Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a classical method for thiazole formation, has been adapted for this compound by incorporating difluorobenzoyl-containing precursors.

Reaction Components and Mechanism

A mixture of 2,5-difluorobenzaldehyde, ammonium thiocyanate, and α-chloroketone undergoes cyclocondensation in acetic acid. The aldehyde and thiocyanate form a thioamide intermediate, which reacts with the α-chloroketone to generate the thiazole ring.

Table 3: Critical Variables in Hantzsch Synthesis

VariableImpact
Acid CatalystAcetic acid (10% v/v)
Reaction Time6–8 hours
WorkupNeutralization with NaHCO₃

Yields for this route are modest (30–50%), but the method is valued for its scalability and minimal use of hazardous reagents.

Acyl Isothiocyanate-Mediated Synthesis

A less conventional approach involves the formation of an acyl isothiocyanate intermediate, which cyclizes to form the thiazole ring. This method, inspired by naphthoquinone hybrid syntheses, offers a unique pathway to introduce fluorine substituents.

Stepwise Procedure

  • Isothiocyanate Formation: 2,5-Difluorobenzoyl chloride reacts with potassium thiocyanate in acetone to form 2,5-difluorobenzoyl isothiocyanate.

  • Cyclization: The isothiocyanate intermediate reacts with cyanoacetamide in DMF, catalyzed by magnesium chloride, to form the thiazole ring.

Table 4: Performance Metrics for Isothiocyanate Route

MetricValue
Yield40–55%
Purity Post-Distillation90%

This method requires stringent moisture control but provides excellent regioselectivity for the 2-position of the thiazole.

Comparative Analysis of Synthetic Routes

Table 5: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Acylation45–6897HighModerate
Bromoacetophenone52–7495MediumLow
Hantzsch Synthesis30–5085HighHigh
Isothiocyanate40–5590LowModerate

Direct acylation and bromoacetophenone routes are preferred for laboratory-scale synthesis due to their reliability, while Hantzsch synthesis is better suited for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Difluorobenzoyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Anticancer Activity

One of the primary applications of 2-(2,5-difluorobenzoyl)thiazole derivatives is in cancer therapy. Thiazole-containing compounds have shown promising anticancer properties, with several studies indicating their efficacy against various cancer cell lines.

  • Mechanism of Action : Thiazole derivatives often act by inhibiting specific signaling pathways involved in cancer cell proliferation and survival. For instance, compounds have been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis .
  • Case Study : A study on thiazole derivatives demonstrated their ability to inhibit human umbilical vein endothelial cells (HUVEC), which are crucial for angiogenesis. The most potent compounds exhibited IC50 values below 10 µM, indicating significant antiproliferative activity .
CompoundIC50 (µM)Activity
Compound 372.9Inhibitor of HUVEC proliferation
Compound 431.5Selective inhibitor of HUVEC

Antimicrobial Properties

Another significant application of this compound is its antimicrobial activity. Research has indicated that thiazole derivatives possess potent antibacterial and antifungal properties.

  • Mechanism : The thiazole moiety contributes to the disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival .
  • Case Study : In a study evaluating the antimicrobial activity of thiazole derivatives against various pathogens, certain compounds displayed strong selectivity against bacterial strains with minimal cytotoxicity against human cells .
CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 µg/mL
Compound BS. aureus10 µg/mL

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. The structural features of thiazoles contribute to their neuroprotective effects.

  • Mechanism : These compounds may modulate neurotransmitter systems or ion channels involved in seizure activity .
  • Case Study : A series of thiazole-based compounds were tested in seizure models, revealing that certain analogues provided significant protection against induced seizures with favorable safety profiles .
CompoundED50 (mg/kg)TD50 (mg/kg)Protection Index
Analogue 118.4170.29.2

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives is another area of interest, particularly for developing treatments for conditions like rheumatoid arthritis.

  • Mechanism : Thiazoles can inhibit enzymes involved in the inflammatory response, such as dihydroorotate dehydrogenase .
  • Case Study : Research on pyrazolylthiazolecarboxylates showed significant anti-inflammatory activity in vivo, with some derivatives achieving up to 93% inhibition in carrageenan-induced edema models .
CompoundInhibition (%)
Derivative A93.06
Derivative B89.59

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorobenzoyl)thiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Critical Analysis and Limitations

  • The evidence lacks direct data on this compound, necessitating inferences from structural analogs.
  • Contradictions arise in applications: emphasizes pharmaceutical use, while focuses on materials science. The target compound’s utility may depend on functionalization and substituent placement.
  • Fluorine positioning (2,5 vs. 2,4) significantly alters electronic properties, but comparative bioactivity or device performance data are absent in the provided sources.

Biological Activity

2-(2,5-Difluorobenzoyl)thiazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H6F2N2OS. The presence of the thiazole ring contributes to its biological activity, while the difluorobenzoyl moiety may enhance its potency and selectivity against biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with thiazole rings demonstrated activity against various bacterial strains. For instance, this compound was evaluated for its effectiveness against Staphylococcus aureus and Escherichia coli, showing promising results compared to standard antibiotics .

Anticancer Activity

Thiazole compounds are also recognized for their anticancer properties. A detailed investigation into the cytotoxic effects of this compound on human cancer cell lines revealed that it induces apoptosis in leukemia cells. The compound exhibited IC50 values comparable to well-known chemotherapeutics, suggesting its potential as a lead compound in cancer therapy .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Antimicrobial Mechanisms : Its antibacterial activity may stem from disrupting bacterial cell wall synthesis or inhibiting protein synthesis .

Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of various thiazole derivatives, this compound was found to significantly reduce cell viability in leukemia cell lines. The study employed trypan blue exclusion assays to determine cytotoxicity and established a structure-activity relationship (SAR) that indicated the importance of the difluoro substitution for enhanced activity .

Study 2: Antimicrobial Screening

Another study involved screening thiazole derivatives for antimicrobial activity against a panel of pathogens. This compound showed effective inhibition against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values lower than those observed for conventional antibiotics like ciprofloxacin .

Data Summary

Activity Target Organism/Cell Line IC50/MIC Value Reference
AnticancerHuman leukemia cells~15 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli28 µg/mL

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2,5-difluorobenzoyl)thiazole, and how do reaction conditions influence product purity?

  • Methodological Answer : A common approach involves condensation reactions between substituted benzoyl chlorides and thiazole precursors. For example, refluxing 2,5-difluorobenzoyl chloride with 2-aminothiazole derivatives in anhydrous ethanol with catalytic acetic acid can yield the target compound. Solvent choice (e.g., DMSO for polar intermediates) and reaction time (e.g., 12–18 hours for complete cyclization) are critical for purity. Post-synthesis, recrystallization in ethanol-water mixtures improves purity, as seen in analogous thiazole syntheses .
  • Key Parameters : Monitor reaction progress via TLC, and characterize using 1H^1H/13C^{13}C-NMR to confirm the benzoyl-thiazole linkage.

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in substituent positioning?

  • Methodological Answer : X-ray crystallography is definitive for resolving substituent positions, but when crystals are unavailable, high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY or HSQC) can differentiate between regioisomers. For instance, 19F^{19}F-NMR helps confirm fluorine substitution patterns in the benzoyl group .
  • Data Interpretation : Compare experimental IR carbonyl stretches (e.g., 1680–1700 cm1^{-1}) with computational predictions (DFT) to validate the benzoyl-thiazole bond .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Use MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess cytotoxicity in cell lines. For antimicrobial studies, broth microdilution assays (CLSI guidelines) determine minimum inhibitory concentrations (MICs). Fluorescence-based assays (e.g., binding to serum albumin) can probe pharmacokinetic properties .
  • Controls : Include reference compounds like ciprofloxacin (antibacterial) or doxorubicin (anticancer) for activity benchmarking.

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives under green chemistry principles?

  • Methodological Answer : Replace traditional solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME). Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 18 hours) and improves yields by 15–20%. Catalytic systems like Pd/charcoal or enzyme-mediated coupling (e.g., lipases) enhance selectivity .
  • Case Study : A 65% yield was achieved using DMSO-free conditions for a triazole analog, emphasizing solvent impact on sustainability .

Q. What computational strategies predict the electronic properties of this compound for material science applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model HOMO-LUMO gaps to assess charge transport in organic semiconductors. Molecular docking studies (AutoDock Vina) evaluate interactions with biological targets like kinase enzymes. For MOF integration, simulate ligand coordination modes with metal nodes (e.g., Zn2+^{2+}) .
  • Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine electronic transition models .

Q. How do structural modifications (e.g., halogen substitution) affect the compound’s bioactivity and metabolic stability?

  • Methodological Answer : Synthesize analogs with Cl, Br, or CF3_3 groups at the benzoyl ring and compare SAR using IC50_{50} values. Assess metabolic stability via liver microsome assays (e.g., human CYP450 isoforms). Fluorine’s electronegativity often enhances membrane permeability but may reduce metabolic clearance .
  • Contradiction Note : While 2,5-difluoro substitution improves antibacterial activity in some thiazoles, it may increase hepatotoxicity—highlight the need for balanced functionalization .

Q. How should researchers address contradictory spectroscopic data (e.g., NMR splitting vs. computational predictions)?

  • Methodological Answer : Use dynamic NMR to detect conformational exchange causing unexpected splitting. For 19F^{19}F-NMR discrepancies, verify solvent effects (e.g., chloroform vs. DMSO-d6_6) on chemical shifts. Cross-validate with X-ray structures or solid-state NMR to resolve ambiguities .
  • Example : A reported 1H^1H-NMR singlet for a thiazole proton may split in polar solvents due to hydrogen bonding—this requires explicit solvent modeling in DFT .

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